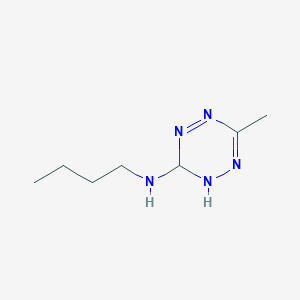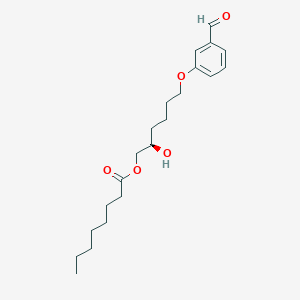
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- is an organic compound that consists of a benzenemethanamine backbone with a phenylseleno group attached to a propylidene moiety. This compound is notable for its unique structural features, which include the presence of selenium, an element known for its diverse chemical reactivity and biological significance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the propylidene linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The phenylseleno group in Benzenemethanamine, N-[2-(phenylseleno)propylidene]- can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding benzenemethanamine derivative.
Substitution: The propylidene moiety can participate in substitution reactions, where the phenylseleno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Benzenemethanamine derivatives.
Substitution: Various substituted benzenemethanamine compounds.
Aplicaciones Científicas De Investigación
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of selenium, which is known for its role in human health.
Industry: Utilized in the development of novel materials and catalysts.
Mecanismo De Acción
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate involves its interaction with molecular targets through the formylphenoxy group. The compound can participate in various biochemical reactions, influencing cellular processes and pathways. Its effects are mediated by its ability to modulate enzyme activity and cellular signaling.
Comparación Con Compuestos Similares
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can be compared with other ester compounds such as ethyl (2R)-2-(3-formylphenoxy)butanoate and methyl (2R)-2-(3-formylphenoxy)propanoate. These compounds share similar structural features but differ in their esterifying groups, which confer distinct chemical reactivity and biological properties .
Propiedades
Número CAS |
918531-73-4 |
|---|---|
Fórmula molecular |
C21H32O5 |
Peso molecular |
364.5 g/mol |
Nombre IUPAC |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] octanoate |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-5-6-13-21(24)26-17-19(23)11-7-8-14-25-20-12-9-10-18(15-20)16-22/h9-10,12,15-16,19,23H,2-8,11,13-14,17H2,1H3/t19-/m1/s1 |
Clave InChI |
WZIYHIIMIPOTAJ-LJQANCHMSA-N |
SMILES isomérico |
CCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
SMILES canónico |
CCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
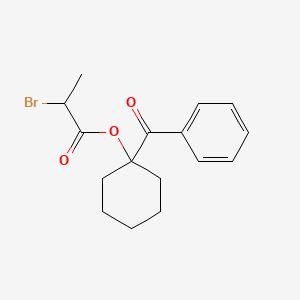

![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
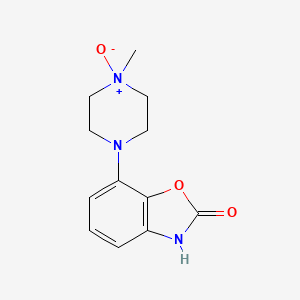
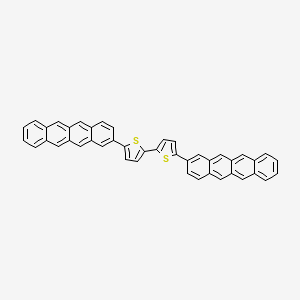
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
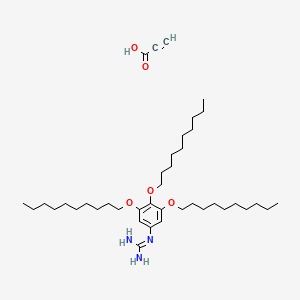
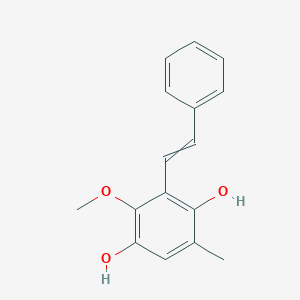
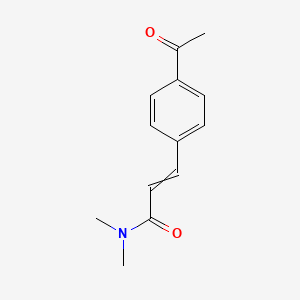
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
